2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzimidazole, an oxadiazole, and an acetamide group. These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, oxadiazole, and acetamide groups. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure .Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of benzimidazole and oxadiazole, exploring their significant antimicrobial activities. For example, derivatives have been shown to exhibit potent antibacterial activity against various bacterial strains. These compounds were synthesized using specific reactions and were characterized using various analytical techniques, underscoring their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another study focused on benzimidazole–oxadiazole hybrid molecules, which demonstrated promising antimicrobial properties, including potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Shruthi et al., 2016).
Corrosion Inhibition
The compound has also been investigated for its role in corrosion inhibition. One study assessed the corrosion inhibition ability of oxadiazole derivatives towards mild steel in sulfuric acid, indicating that these compounds form a protective layer on the metal surface, thereby preventing corrosion. This highlights the potential of these compounds in protecting industrial materials against corrosion (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity
Research into the anticancer properties of benzimidazole derivatives has shown promising results. One study synthesized novel benzimidazole-thiazole derivatives and evaluated their cytotoxic activity against different cancer cell lines, demonstrating significant anticancer potential (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing insights into their chemical properties and potential applications. These studies involve various synthesis methods, characterization techniques, and evaluation of biological activities, contributing to a deeper understanding of the compound's applications in scientific research (Janda, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14(17-10-5-6-10)9-24-16-21-20-15(23-16)8-7-13-18-11-3-1-2-4-12(11)19-13/h1-4,10H,5-9H2,(H,17,22)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDQDXEXNWGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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